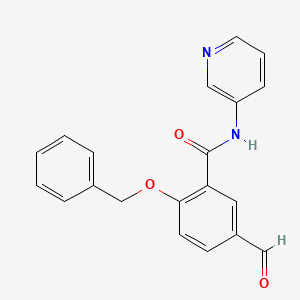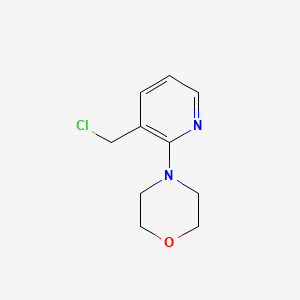
5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one is a heterocyclic organic compound that features both isoquinoline and pyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the isoquinoline derivative and introduce the phenyl group through a coupling reaction. The pyrimidine ring is then constructed via cyclization reactions involving appropriate precursors. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various hydrogenated derivatives.
Applications De Recherche Scientifique
5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(isoquinolin-5-yl)propanoic acid
- (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile
Uniqueness
5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one is unique due to its specific combination of isoquinoline and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C20H15N3O2 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
5-hydroxy-2-(3-isoquinolin-5-ylphenyl)-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C20H15N3O2/c1-23-19(22-12-18(24)20(23)25)14-5-2-4-13(10-14)16-7-3-6-15-11-21-9-8-17(15)16/h2-12,24H,1H3 |
Clé InChI |
IACKRGCNAQZMIU-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC=C(C1=O)O)C2=CC=CC(=C2)C3=CC=CC4=C3C=CN=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8585717.png)




![Ethyl 2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B8585735.png)


![4-(1,4-Dioxaspiro[4.5]decan-8-ylamino)-3-nitrobenzenesulfonamide](/img/structure/B8585751.png)




